PPAR|A/|A agonist 3
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Overview
Description
Peroxisome proliferator-activated receptor alpha agonist 3 is a compound that activates peroxisome proliferator-activated receptor alpha, a ligand-activated transcription factor. This receptor is involved in the regulation of lipid metabolism and plays a crucial role in the pathology of the cardiovascular system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peroxisome proliferator-activated receptor alpha agonist 3 typically involves the use of various organic synthesis techniques. One common method includes the reaction of specific ligands with peroxisome proliferator-activated receptor alpha to form the desired agonist. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of peroxisome proliferator-activated receptor alpha agonist 3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Peroxisome proliferator-activated receptor alpha agonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Peroxisome proliferator-activated receptor alpha agonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ligand-receptor interactions and the effects of various chemical modifications on receptor activation.
Biology: Investigated for its role in regulating lipid metabolism and its potential therapeutic applications in treating metabolic disorders.
Medicine: Explored for its potential use in treating cardiovascular diseases, diabetes, and other metabolic conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting peroxisome proliferator-activated receptor alpha
Mechanism of Action
Peroxisome proliferator-activated receptor alpha agonist 3 exerts its effects by binding to peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with retinoid X receptor.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other peroxisome proliferator-activated receptor agonists such as:
- Peroxisome proliferator-activated receptor gamma agonists
- Peroxisome proliferator-activated receptor delta agonists
- Dual peroxisome proliferator-activated receptor alpha/gamma agonists .
Uniqueness
Peroxisome proliferator-activated receptor alpha agonist 3 is unique in its high selectivity for peroxisome proliferator-activated receptor alpha, making it a valuable tool for studying the specific effects of peroxisome proliferator-activated receptor alpha activation without cross-reactivity with other peroxisome proliferator-activated receptor subtypes .
Properties
Molecular Formula |
C27H26FN3O2S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[(E)-3-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]propylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C27H26FN3O2S/c1-27(14-4-16-29-31-26-30-23-5-2-3-6-25(23)34-26)15-13-20-17-22(11-12-24(20)33-27)32-18-19-7-9-21(28)10-8-19/h2-3,5-12,16-17H,4,13-15,18H2,1H3,(H,30,31)/b29-16+ |
InChI Key |
XZZBEVKWMQCPFH-MUFRIFMGSA-N |
Isomeric SMILES |
CC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)CC/C=N/NC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)CCC=NNC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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